molecular formula C7H11N5 B1489749 4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine CAS No. 1311318-15-6

4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine

Cat. No.: B1489749
CAS No.: 1311318-15-6
M. Wt: 165.2 g/mol
InChI Key: TUDVPSBOVQMCAE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of ethylamine with a suitable diazolopyrazole precursor in the presence of a catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K_2CO_3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. It may be involved in the synthesis of drugs that target specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of various chemical products, such as agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-methyl-6-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine

  • 6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine

Uniqueness: 4-Ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine is unique due to its specific substitution pattern on the diazolopyrazole ring

Properties

IUPAC Name

4-ethyl-6-methyl-2H-pyrazolo[3,4-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5/c1-3-4-5-6(8)9-10-7(5)12(2)11-4/h3H2,1-2H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDVPSBOVQMCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C2=NNC(=C12)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311318-15-6
Record name 4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine
Reactant of Route 2
4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine
Reactant of Route 3
4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine
Reactant of Route 4
4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine
Reactant of Route 5
4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine
Reactant of Route 6
4-ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine

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